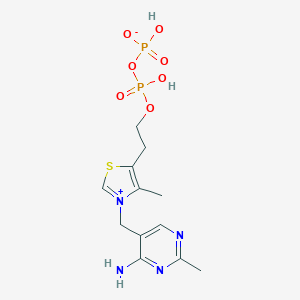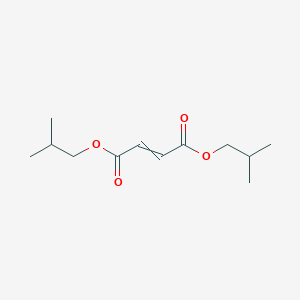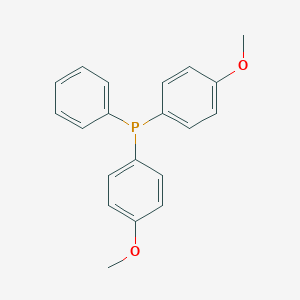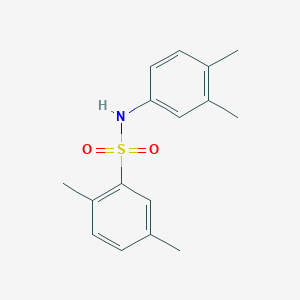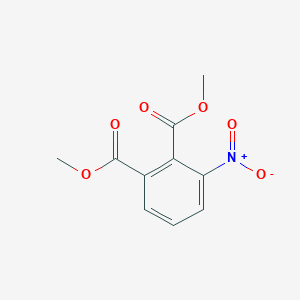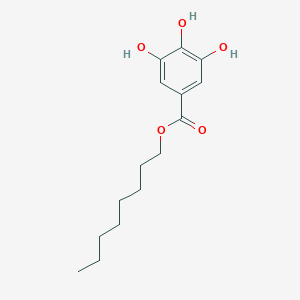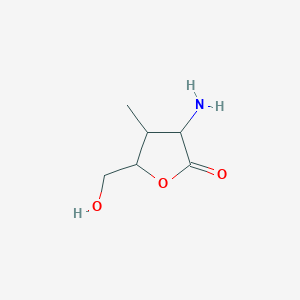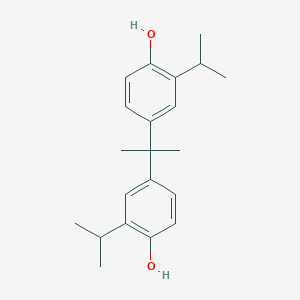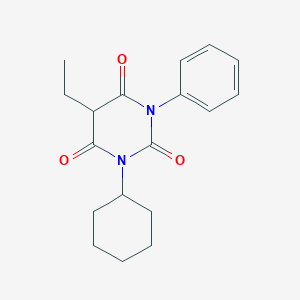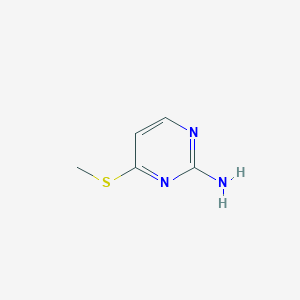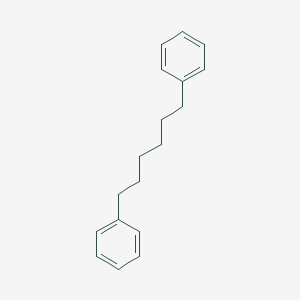
1,6-Diphénylhexane
Vue d'ensemble
Description
1,6-Diphenylhexane is a chemical compound with the molecular formula C18H22. It has an average mass of 238.367 Da and a monoisotopic mass of 238.172150 Da .
Molecular Structure Analysis
1,6-Diphenylhexane contains a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
1,6-Diphenylhexane has a density of 1.0±0.1 g/cm³, a boiling point of 367.1±12.0 °C at 760 mmHg, and a flash point of 190.0±10.3 °C. It has a molar refractivity of 78.8±0.3 cm³, and a molar volume of 249.0±3.0 cm³ .Applications De Recherche Scientifique
Synthèse organique
“1,6-Diphénylhexane” a été utilisé en synthèse organique . Plus précisément, il réagit avec un mélange de p-toluidine et de benzaldéhyde pour donner la 2-[4-benzoyl-3-hydroxy-1-(4-méthylphényl)-5-phényl-1H-pyrrol-2-yl]-1-phényléthanone . Cette réaction est importante dans le domaine de la chimie organique, en particulier dans la synthèse de composés organiques complexes.
Études de viscosité
La viscosité de “this compound” a été étudiée en fonction de la température . Comprendre la viscosité d'une substance est crucial dans des domaines tels que la dynamique des fluides, la lubrification et le traitement des matériaux.
Conductivité thermique
“this compound” a été évalué pour sa conductivité thermique . La connaissance de la conductivité thermique d'une substance est importante dans les applications de transfert de chaleur, telles que la conception des échangeurs de chaleur et des matériaux d'isolation.
Enthalpie de formation
L'enthalpie de formation de “this compound” a été déterminée . Cette propriété est fondamentale en thermochimie et est utilisée dans le calcul de la chaleur des réactions.
Indice de réfraction
L'indice de réfraction de “this compound” a été mesuré en fonction de la longueur d'onde et de la température . L'indice de réfraction est un paramètre essentiel en optique et en photonique, affectant la propagation de la lumière à travers les matériaux.
Mécanisme D'action
Target of Action
1,6-Diphenylhexane is a complex organic compound with the molecular formula C18H22 One study suggests that it may interact with a protein called snt2 .
Mode of Action
It has been suggested that 1,6-diphenylhexane-1,3,4,6-tetrone shows a high docking energy against the target protein snt2, which may result in the downregulation of the protein’s expression .
Pharmacokinetics
Its molecular weight is 23837 , which may influence its absorption and distribution in the body
Result of Action
It has been suggested that it may downregulate the expression of the protein snt2 .
Action Environment
Factors such as temperature and ph often play a role in the action of organic compounds .
Propriétés
IUPAC Name |
6-phenylhexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPMIRVCZNXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148717 | |
| Record name | 1,6-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087-49-6 | |
| Record name | 1,6-Diphenylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenylhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,6-diphenylhexane?
A1: 1,6-Diphenylhexane is an alkane with two phenyl groups attached to the terminal carbons of a six-carbon chain.
- Spectroscopic Data: While specific data depends on the isomer and experimental conditions, studies have investigated the gas-phase protonation of 1,6-diphenylhexane using FT-ICR mass spectrometry. []
Q2: How does the structure of 1,6-diphenylhexane relate to its gas-phase basicity?
A2: Research shows that the gas-phase basicity (GB) of 1,6-diphenylhexane is higher than toluene due to increased polarizability. [] Interestingly, the GB of α,ω-diphenylalkanes, including 1,6-diphenylhexane, varies with the length of the methylene chain connecting the phenyl rings. This difference is attributed to intramolecular solvation of the protonated phenyl ring by the neutral one, enabled by specific conformations of the linking chain. []
Q3: Has 1,6-diphenylhexane been used in the synthesis of any significant pharmaceutical compounds?
A3: Yes, derivatives of 1,6-diphenylhexane are crucial building blocks for synthesizing HIV protease inhibitors. For instance, (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane serves as a key intermediate in the synthesis of lopinavir, a medication used to treat HIV. [, ]
Q4: Can you elaborate on the synthesis of (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane?
A4: Several methods have been explored for the synthesis of this important intermediate. One approach utilizes L-phenylalanine as the starting material, subjecting it to N,O-benzylation, cyanidation, Grignard reaction, and reduction to yield the desired compound. [] Another method involves a multi-step process starting with the protection of L-phenylalanine with benzyl chloride, followed by reactions with acetonitrile and benzylmagnesium chloride, and finally, reduction with sodium borohydride. []
Q5: What is the significance of the (2S,3S,5S)-stereochemistry in these pharmaceutical applications?
A5: The (2S,3S,5S)-stereoisomer of the diamino alcohol is crucial for the biological activity of HIV protease inhibitors like lopinavir. This specific stereoisomer exhibits optimal binding affinity to the active site of the HIV protease enzyme, allowing it to effectively inhibit viral replication. [, ]
Q6: Have there been any studies exploring modifications to the 1,6-diphenylhexane core for improved drug efficacy?
A6: Yes, researchers have explored incorporating carbazole into the core structure of ritonavir, another HIV protease inhibitor, by modifying the (2S, 3S, 5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenylhexane moiety. This modification aimed to improve the drug's solubility and potentially enhance its pharmacokinetic properties. []
Q7: Are there any studies focusing on the environmental impact of 1,6-diphenylhexane and its derivatives?
A7: While the provided research focuses on the synthesis and applications of 1,6-diphenylhexane and its derivatives, information regarding their environmental impact or degradation pathways is limited. Further research is needed to assess their potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
Q8: How do ordered media like liquid crystals influence the photochemistry of diketone derivatives of 1,6-diphenylhexane?
A8: Studies utilizing liquid crystals as solvents have investigated the Norrish Type II photoreactions of 1,6-diphenylhexane-3,4-dione. [] Results indicate that the quantum yield for the disappearance of this diketone is influenced by both temperature and the order of the surrounding media. Interestingly, the quantum yield ratio for its disappearance in cholesteric mesophases and hexane is less than one, suggesting an impact of solvent order on the solute's conformational flexibility. []
Q9: Have there been investigations into the crystal structure of 1,6-diphenylhexane derivatives?
A9: Yes, the crystal structure of 1,6-diphenylhexane-1,3,4,6-tetrone has been determined. [] This research builds upon previous studies investigating the crystal structure of 1,3,5-triketone derivatives and employs techniques like NMR, IR, and mass spectrometry to explore the equilibrium between their keto and enol forms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decane](/img/structure/B86366.png)
